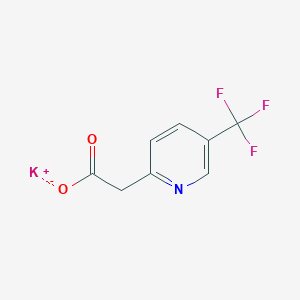
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organofluorine compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with potassium acetate. This reaction is often carried out in the presence of a palladium catalyst, such as Pd(dba)2, and a ligand like BINAP. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug molecules.
Agrochemicals: Used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group. This group can influence the electronic properties of the molecule, making it more reactive in certain conditions. The molecular targets and pathways involved depend on the specific application and reaction it is used in .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Another compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: A related compound used as a ligand in coordination chemistry.
Uniqueness
Potassium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to its specific structure, which combines the properties of a trifluoromethyl group and a pyridine ring. This combination makes it particularly useful in various chemical reactions and applications, offering distinct advantages in terms of reactivity and stability .
Properties
Molecular Formula |
C8H5F3KNO2 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
potassium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C8H6F3NO2.K/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 |
InChI Key |
WYSIKDVKXPTFJT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















